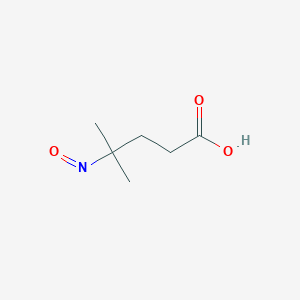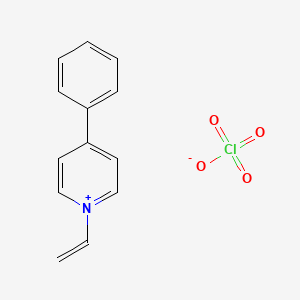
1-Ethenyl-4-phenylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-4-phenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C13H12ClNO4 It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an ethenyl group and a phenyl group, and paired with a perchlorate anion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-4-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-phenylpyridine with ethenyl halides in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-Ethenyl-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce pyridine derivatives .
科学研究应用
1-Ethenyl-4-phenylpyridin-1-ium perchlorate has diverse applications in scientific research:
作用机制
The mechanism of action of 1-ethenyl-4-phenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
1-Methyl-4-phenylpyridin-1-ium (MPP+): Known for its neurotoxic properties and use in Parkinson’s disease research.
Other Pyridinium Salts: These include a wide range of compounds with varying substituents on the pyridine ring, each with unique chemical and biological properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
属性
CAS 编号 |
89932-37-6 |
|---|---|
分子式 |
C13H12ClNO4 |
分子量 |
281.69 g/mol |
IUPAC 名称 |
1-ethenyl-4-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H12N.ClHO4/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;2-1(3,4)5/h2-11H,1H2;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
YQQATDIWEZMATI-UHFFFAOYSA-M |
规范 SMILES |
C=C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





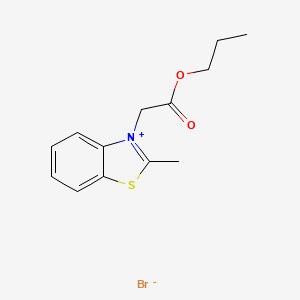
![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)
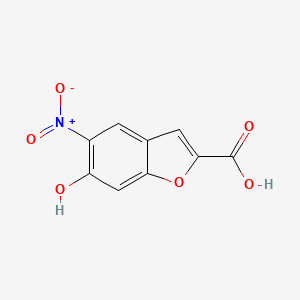
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)

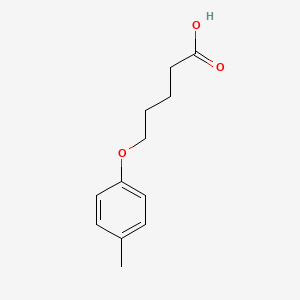
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
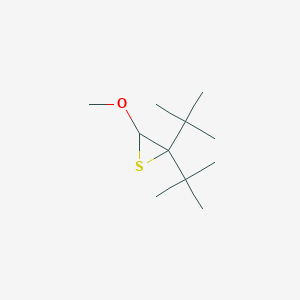
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
